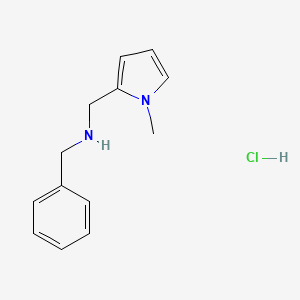
4-methylpiperazine-1-carbonyl Chloride
Vue d'ensemble
Description
4-Methyl-1-piperazinecarbonyl chloride is a chemical compound that can be synthesized from 1-methylpiperazine by reacting with phosgene .
Synthesis Analysis
The synthesis of 4-Methyl-1-piperazinecarbonyl chloride involves the reaction of 1-methylpiperazine with phosgene . More detailed experimental procedures and analyses can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 4-Methyl-1-piperazinecarbonyl chloride is C6H11ClN2O. It has a molecular weight of 162.62 . More details about its structure can be found in the referenced databases .Chemical Reactions Analysis
4-Methyl-1-piperazinecarbonyl chloride can react with various compounds to form different products. For instance, it can be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .Physical And Chemical Properties Analysis
4-Methyl-1-piperazinecarbonyl chloride has a melting point of 225-228 °C (lit.), a boiling point of 278-279 °C (lit.), and a density of 1.200 g/mL at 25 °C (lit.). It has a refractive index of n 20/D 1.4980 (lit.) and a pKa of 6.61±0.10 (Predicted). It appears as a colorless to brown liquid .Applications De Recherche Scientifique
Synthesis of Organic Compounds
4-Methylpiperazine-1-carbonyl chloride is utilized in the synthesis of various organic compounds. For instance, it has been used in the synthesis of 1-(3,5-dinitrobenzoyl)-4-methylpiperazine, a compound with potential as an oxidant in reactions where new carbon-carbon bonds are formed by the oxidation of preformed organocuprates (Galloway & Spring, 2011). This synthesis highlights its role in facilitating complex chemical transformations.
Nootropic Agents
The compound has been incorporated in the synthesis of potential nootropic agents. A study described the transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine with this compound to yield carboxamides with potential nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994). This application showcases the relevance of this compound in developing compounds with possible therapeutic benefits.
Synthesis of Triazene Derivatives
In another study, 1-methylpiperazine was coupled with diazonium salts to create 1-methyl-4-[2-aryl-1-diazenyl]piperazines, a new series of triazenes. These compounds were characterized and showed potential for further chemical and biological applications (Little & Vaughan, 2004). The use of this compound in this context underscores its versatility in synthesizing a variety of chemical structures.
Pharmaceutical Intermediates
The compound plays a significant role in pharmaceutical chemistry. For example, it has been used in the synthesis of amides containing an N-methylpiperazine fragment, which are important intermediates in the production of various pharmaceuticals (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011). This application demonstrates its utility in the production of complex medicinal drugs.
Safety and Hazards
Mécanisme D'action
Target of Action
4-Methylpiperazine-1-carbonyl Chloride is a type of organic compound known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups
Mode of Action
It’s known that it can be synthesized from 1-methylpiperazine by reacting with phosgene .
Biochemical Pathways
It’s used in the synthesis of other compounds , suggesting it may play a role in various biochemical reactions.
Result of Action
This compound is used in the synthesis of other compounds . For instance, it may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .
Action Environment
Safety data suggests that it should be stored at 2-8°c , indicating that temperature could potentially influence its stability.
Propriétés
IUPAC Name |
4-methylpiperazine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAIGEMWTOSCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388500 | |
| Record name | 4-methylpiperazine-1-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39539-66-7 | |
| Record name | 4-methylpiperazine-1-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1-piperazinecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Chlorocarbonyl-N′-methylpiperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVQ4QV36ET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)

![3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1364068.png)



![3-[(Prop-2-yn-1-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364079.png)

![2-[(4-Methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1364087.png)



![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)
![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)